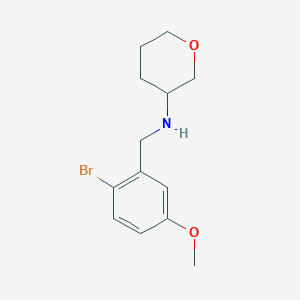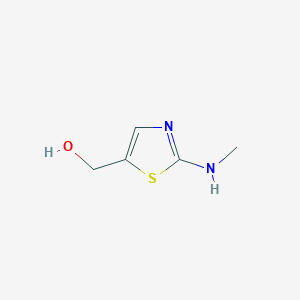
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a bromobenzyl group, and a phenylpropyl group, all connected through a carbamate linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol.
Etherification: The 3-bromobenzyl alcohol is then reacted with 3-phenylpropyl alcohol in the presence of a strong base to form the ether linkage.
Carbamate Formation: The final step involves the reaction of the ether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropyl group.
Hydrolysis: The carbamate linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carbamate linkage may also play a role in modulating the compound’s activity by influencing its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-Bromophenyl)carbamate: Similar in structure but with a different substitution pattern on the benzyl group.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Lacks the phenylpropyl group, making it less complex.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Another variant with different functional groups.
Uniqueness
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H28BrNO3 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(3-bromophenyl)methoxy]-3-phenylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H28BrNO3/c1-22(2,3)27-21(25)24(4)14-13-20(18-10-6-5-7-11-18)26-16-17-9-8-12-19(23)15-17/h5-12,15,20H,13-14,16H2,1-4H3 |
InChI-Schlüssel |
AWKLUJHYUNRHLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CC=C1)OCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


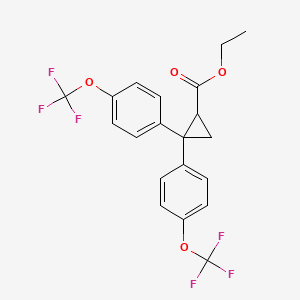

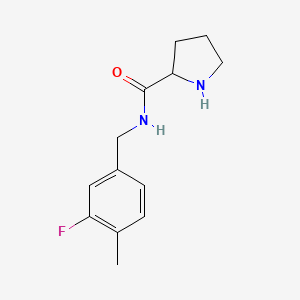

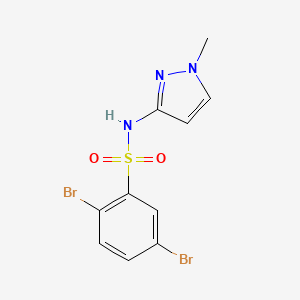
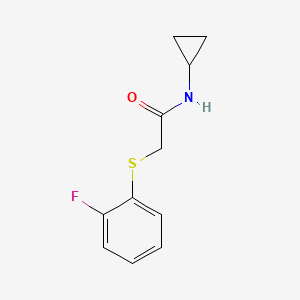
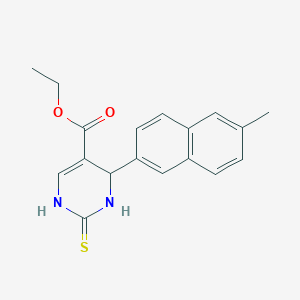

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
